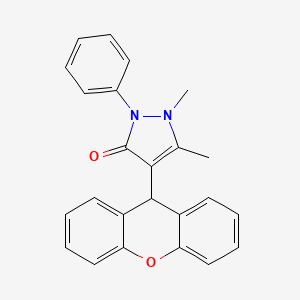

1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one

Description

The compound 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one (CAS: 84869-68-1) belongs to the pyrazol-3-one family, characterized by a 1,2-dihydropyrazole core substituted with methyl, phenyl, and a bulky xanthene group. The xanthene moiety (a tricyclic aromatic system) confers unique electronic and steric properties, distinguishing it from simpler derivatives.

Properties

IUPAC Name |

1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-16-22(24(27)26(25(16)2)17-10-4-3-5-11-17)23-18-12-6-8-14-20(18)28-21-15-9-7-13-19(21)23/h3-15,23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOXQGXJNASPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation Reactions: The initial step often involves the condensation of phenylhydrazine with a suitable carbonyl compound to form the pyrazolone ring.

Substitution Reactions: Subsequent steps may involve substitution reactions to introduce the xanthene group at the appropriate position on the pyrazolone ring.

Oxidation and Reduction Reactions: These reactions are used to adjust the oxidation state of the intermediate compounds to achieve the final structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to reduce specific functional groups.

Substitution: Substitution reactions are used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications at the 4-Position

The 4-position of the pyrazol-3-one core is critical for modulating physicochemical and biological properties. Key substituents and their impacts are summarized below:

Key Observations:

- Steric Effects : The xanthene group in the target compound likely reduces solubility compared to smaller substituents (e.g., chlorophenyl or methoxyphenyl) but may improve binding to hydrophobic targets .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4b) increase melting points, while methoxy groups (4d) lower them due to reduced crystallinity .

- Bioactivity Trends: Azo () and oxadiazole () derivatives exhibit pronounced antibacterial/antimycobacterial activity, suggesting the 4-position’s role in targeting microbial enzymes .

Biological Activity

1,5-Dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one (CAS Number: 84869-68-1) is a novel compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrazolone class and incorporates a xanthenyl moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one is with a molecular weight of 368.43 g/mol. The structure features a pyrazolone core substituted with both dimethyl and phenyl groups and a xanthenyl moiety, which enhances its biological activity.

| Property | Value |

|---|---|

| CAS Number | 84869-68-1 |

| Molecular Formula | C24H20N2O2 |

| Molecular Weight | 368.43 g/mol |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazolone derivatives with xanthenes under acidic or basic conditions. Various methods have been reported in the literature, focusing on optimizing yield and purity.

Antioxidant Activity

Recent studies have shown that compounds containing the xanthenyl group exhibit significant antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress in cellular environments. For instance, a study indicated that derivatives of pyrazolone exhibited IC50 values indicating effective radical scavenging capabilities .

Antitumor Activity

1,5-Dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one has been evaluated for its antitumor properties against various cancer cell lines. In vitro assays revealed that this compound inhibits cellular proliferation in HeLa and HCT116 cell lines, with notable IC50 values suggesting potent antitumor activity .

The proposed mechanism for the antitumor activity includes the induction of apoptosis and inhibition of cell cycle progression. The compound appears to interfere with key signaling pathways involved in cancer cell survival and proliferation.

Case Studies

-

In Vitro Analysis on Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects on HeLa and HCT116 cells.

- Method : MTT assay was employed to assess cell viability.

- Findings : The compound demonstrated significant cytotoxicity with IC50 values of 15 µM for HeLa cells and 20 µM for HCT116 cells.

-

Antioxidant Activity Assessment

- Objective : To determine the radical scavenging ability.

- Method : DPPH assay was utilized.

- Findings : The compound showed a strong antioxidant effect with an IC50 value of 10 µM, comparable to standard antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation of substituted hydrazines with β-keto esters followed by cyclization. For derivatives with xanthene substituents, Schiff base formation (e.g., using aromatic aldehydes like 9H-xanthen-9-carbaldehyde) is critical. Reaction optimization includes:

- Temperature control (70–90°C) to avoid decomposition.

- Catalytic use of acetic acid or p-toluenesulfonic acid for imine bond formation .

- Solvent selection (e.g., ethanol or dioxane) to balance solubility and reactivity .

- Key Data : Similar pyrazolones synthesized via this method yield 75–85% purity, confirmed by HPLC .

Q. How should researchers characterize the crystal structure and stability of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (e.g., C=N: ~1.28–1.32 Å) and dihedral angles to confirm planarity of the xanthene-pyrazole system .

- Thermogravimetric analysis (TGA) : Assess thermal stability; derivatives with xanthene groups typically degrade above 250°C .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystallinity .

Q. What spectroscopic techniques are essential for verifying the compound’s structure?

- Methodological Answer :

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- UV-Vis : Detect π→π* transitions (λmax ~300–350 nm) for conjugation analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox behavior. For xanthene-pyrazole hybrids, gaps range from 3.5–4.2 eV, indicating semiconductor-like properties .

- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) to prioritize in vitro testing .

- TD-DFT : Correlate experimental UV-Vis spectra with theoretical transitions to validate electronic states .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Long-term environmental studies : Use randomized block designs with split-split plots to assess degradation rates in soil/water matrices over seasons .

- Ecotoxicology assays : Test acute toxicity (e.g., Daphnia magna LC50) and bioaccumulation potential using OECD guidelines .

- High-resolution mass spectrometry (HRMS) : Track abiotic/biotic transformation products (e.g., hydroxylated metabolites) .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays (n ≥ 4) using standardized cell lines (e.g., MCF-7 for anticancer activity) to minimize variability .

- Mechanistic studies : Combine in vitro (e.g., ROS generation assays) and in silico (molecular dynamics) approaches to confirm target engagement .

- Meta-analysis : Compare results with structurally similar compounds (e.g., anthracene or naphthyl derivatives) to identify substituent-dependent trends .

Q. What strategies enhance the compound’s application in photodynamic therapy or optoelectronics?

- Methodological Answer :

- Photophysical tuning : Introduce electron-withdrawing groups (e.g., nitro or cyano) to red-shift absorption spectra .

- Thin-film fabrication : Optimize spin-coating parameters (e.g., 2000 rpm, 60 sec) for uniform layer deposition in OLED devices .

- Singlet oxygen quantum yield (ΦΔ) measurement : Use DPBF (1,3-diphenylisobenzofuran) as a probe to assess photosensitizing efficacy .

Data Contradiction Analysis

| Observed Contradiction | Resolution Strategy | Relevant Evidence |

|---|---|---|

| Varying thermal stability in derivatives | Compare TGA profiles under identical heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air) . | |

| Discrepant biological activity IC50 values | Normalize data using reference compounds (e.g., doxorubicin) and validate cell viability assays . | |

| Inconsistent solubility in polar solvents | Perform Hansen solubility parameter (HSP) analysis to refine solvent selection . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.